Tetradecylsuccinic Anhydride
Overview
Description
Tetradecylsuccinic anhydride is an organic compound with the chemical formula C18H32O3 . It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a tetradecyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with tetradecyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of succinic anhydride and tetradecyl alcohol into the reactor, where they react in the presence of an acid catalyst. The product is then purified through distillation and crystallization to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form tetradecylsuccinic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Tetradecylsuccinic acid.
Reduction: Tetradecylsuccinic acid.
Substitution: Amides and esters, depending on the nucleophile used.
Scientific Research Applications
Tetradecylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of tetradecylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets include hydroxyl and amino groups on biomolecules, which can lead to the formation of stable conjugates. This reactivity is utilized in various applications, including drug delivery and bioconjugation .
Comparison with Similar Compounds
Succinic Anhydride: A simpler anhydride without the tetradecyl group.
Octadecylsuccinic Anhydride: Similar structure but with an octadecyl group instead of tetradecyl.
Dodecylsuccinic Anhydride: Contains a dodecyl group instead of tetradecyl.
Uniqueness: Tetradecylsuccinic anhydride is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
IUPAC Name |
3-tetradecyloxolane-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZECBEKZECEQRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292835 | |
Record name | Dihydro-3-tetradecyl-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47165-57-1 | |
Record name | Dihydro-3-tetradecyl-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47165-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-tetradecylfuran-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047165571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 47165-57-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-3-tetradecyl-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-3-tetradecylfuran-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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